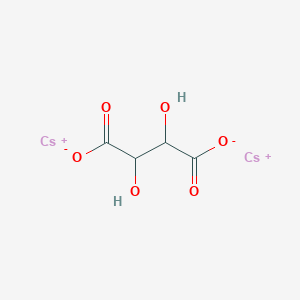

CAESIUM TARTRATE

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1114-13-2 |

|---|---|

Molecular Formula |

C4H4Cs2O6 |

Molecular Weight |

413.88 g/mol |

IUPAC Name |

dicesium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2Cs/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI Key |

BUWITDHHZRPZTN-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |

Origin of Product |

United States |

Synthesis and Crystal Growth Methodologies for Caesium Tartrate

Solution Growth Techniques

Solution growth techniques are widely employed for the crystallization of water-soluble compounds like caesium tartrate. These methods offer good control over crystal size and quality by manipulating parameters such as supersaturation, temperature, and pH.

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a straightforward and effective method for producing single crystals. For the related compound, caesium hydrogen tartrate, single crystals have been successfully grown using this method. derpharmachemica.comtandfonline.com The general procedure involves dissolving the synthesized this compound salt in a suitable solvent, typically deionized water, to create a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of crystals. dtic.mil

The process typically begins with the preparation of a saturated solution of this compound at a constant temperature. This solution is then filtered to remove any impurities and transferred to a crystallization dish. The vessel is covered, often with a perforated film, to control the rate of evaporation. dtic.mil A slow and controlled evaporation rate is crucial for the growth of large, high-quality crystals with well-defined morphology. dtic.mil

Influence of Solution pH on Crystal Morphology and Quality

The pH of the growth solution is a critical parameter that significantly influences the morphology and quality of the resulting crystals. Research on the growth of caesium hydrogen tartrate has shown that well-defined crystals with good morphology are obtained at a pH value of 4. derpharmachemica.comtandfonline.com While specific studies on this compound are not extensively detailed in the available literature, the principles observed for the hydrogen tartrate analogue and other tartrate crystals suggest that pH plays a pivotal role.

Investigation of Growth Conditions and Parameters

The successful growth of high-quality this compound crystals is dependent on the careful control of several experimental parameters. Beyond pH, these include:

Temperature: The temperature of the growth environment affects solvent evaporation rates and the solubility of the this compound. A stable temperature is essential to maintain a controlled level of supersaturation.

Supersaturation: The driving force for crystallization, supersaturation, must be carefully controlled. Too low a level will result in no growth, while excessively high levels can lead to rapid, uncontrolled nucleation and the formation of many small, imperfect crystals.

Solvent: The choice of solvent is critical. While water is a common solvent, the use of mixed solvents can sometimes be employed to modify the crystal habit. dtic.mil

Purity of Materials: The purity of the starting this compound and the solvent is paramount. Impurities can inhibit growth or be incorporated into the crystal lattice, leading to defects.

Systematic investigation of these parameters is necessary to establish the optimal conditions for the growth of large, high-quality this compound single crystals.

Gel Growth Techniques for Related Tartrate Systems: Methodological Adaptations

For tartrate compounds that are sparingly soluble in water, the gel growth technique offers a viable alternative to slow evaporation. wikipedia.org This method allows for the growth of crystals at ambient temperatures and provides a medium that suppresses rapid nucleation and convection currents, leading to the formation of highly perfect crystals. derpharmachemica.comscholarsresearchlibrary.com The technique has been successfully employed for the growth of various tartrate crystals, including strontium tartrate and calcium tartrate. scholarsresearchlibrary.comwikipedia.orgias.ac.in

The general methodology involves the preparation of a gel, typically a silica (B1680970) gel, which is impregnated with one of the reactants (e.g., a soluble tartrate salt). The other reactant (a caesium salt solution) is then carefully poured over the set gel. The caesium ions diffuse slowly through the gel, reacting with the tartrate ions to form this compound crystals within the gel matrix. scholarsresearchlibrary.comwikipedia.orgias.ac.in

The key parameters that can be adapted and controlled in the gel growth of this compound, based on studies of related systems, include:

Gel Density: The density of the gel affects the diffusion rate of the reactants.

Gel pH: As with solution growth, the pH of the gel is a critical factor influencing crystal formation and morphology. derpharmachemica.comscholarsresearchlibrary.com

Gel Aging: The time the gel is allowed to set before the addition of the supernatant solution can impact the resulting crystal growth. scholarsresearchlibrary.com

Concentration of Reactants: The concentrations of the caesium salt and the tartrate solution will determine the rate of reaction and the location of crystal growth within the gel. scholarsresearchlibrary.com

The successful adaptation of these gel growth methodologies to the this compound system could provide a route to high-quality crystals, particularly if issues with solubility or uncontrolled nucleation are encountered in solution growth methods.

Alternative Synthetic Routes and Their Academic Implications

Beyond modern crystal growth techniques, historical accounts provide insight into alternative synthetic approaches, highlighting the challenges and academic interests of earlier chemical investigations.

Historical Attempts at Carbon Reduction Methods for this compound Precursors

In the 19th century, following the discovery of new elements, a significant challenge was the isolation of these elements in their pure metallic form. One of the methods explored for the production of alkali metals was the carbon reduction of their salts.

Notably, in his efforts to isolate metallic caesium, Carl Theodor Setterberg attempted the carbon reduction of this compound. rsc.org This method had been previously used successfully by Robert Bunsen to isolate rubidium. rsc.org However, Setterberg's attempt to apply the same carbon reduction method to this compound failed. rsc.org This failure underscores the differing reactivity and properties of the alkali metals, with the reduction of caesium compounds proving to be more challenging than that of rubidium. The inability to reduce this compound with carbon prompted Setterberg to turn to electrolysis, which ultimately led to the successful isolation of caesium metal from molten caesium cyanide. rsc.orgrsc.org This historical attempt is academically significant as it illustrates the experimental hurdles in early elemental isolation and contributed to the understanding of the unique chemical nature of caesium.

Exploration of Hydrothermal Synthesis for Novel Phases

Hydrothermal synthesis is a powerful and versatile method for the synthesis and crystallization of inorganic and metal-organic compounds, which are often unattainable under ambient conditions. This technique involves chemical reactions in aqueous or mixed-solvent systems at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. The unique properties of water as a solvent under these conditions—such as its lower viscosity, reduced dielectric constant, and higher ionic product—can significantly influence reaction pathways and crystallization processes, leading to the formation of novel crystalline phases with unique structures and properties.

While specific research focusing exclusively on the hydrothermal synthesis of simple this compound is not extensively documented, the broader field of metal tartrate and caesium compound chemistry provides a strong basis for exploring this method to discover new phases of this compound. Studies on the hydrothermal synthesis of other alkali metal tartrates, as well as various transition metal tartrates, have demonstrated the potential of this technique to produce crystalline materials with diverse and often novel structures. researchgate.netmdpi.comresearchgate.net

The application of hydrothermal conditions to the this compound system could be approached by reacting a caesium source, such as caesium carbonate (Cs₂CO₃) or caesium hydroxide (B78521) (CsOH), with tartaric acid (C₄H₆O₆) in a sealed autoclave. The reaction temperature, duration, pH of the precursor solution, and the molar ratios of the reactants would be critical parameters to control the resulting crystal structure.

Research on other metal tartrates under hydrothermal conditions has revealed the formation of various crystalline modifications. For instance, hydrothermal reactions of magnesium tartrate have yielded nine different crystalline phases, including hydrated and anhydrous forms with varying dimensionality, by systematically changing the reaction temperature. researchgate.net Similarly, solvothermal synthesis of lithium tartrate has produced five novel anhydrous inorganic-organic frameworks, some of which are polymorphs. researchgate.net In the case of zinc tartrate, mild hydrothermal conditions were sufficient to produce anhydrous phases, which are not the kinetic products typically obtained from room-temperature synthesis. mdpi.com These examples underscore the potential for hydrothermal synthesis to navigate the complex energy landscape of crystallization and access thermodynamically stable, anhydrous, or novel hydrated phases of this compound that are not formed under standard conditions.

Furthermore, the hydrothermal synthesis of other caesium-containing compounds has successfully yielded novel materials. For example, new caesium cerium(IV) iodate (B108269) mdpi.com and caesium-metal borate (B1201080) researchgate.net compounds with unique crystal structures have been prepared using this method. The synthesis of cesium tungsten bronze (CsₓWO₃) powders via a hydrothermal route using caesium carbonate has also been reported. jmst.org These findings demonstrate the suitability of hydrothermal methods for incorporating the large caesium cation into various inorganic frameworks.

Based on these precedents, the exploration of hydrothermal synthesis for this compound could lead to several novel outcomes:

New Polymorphs: The manipulation of temperature and pressure could lead to the crystallization of different polymorphs of this compound or caesium hydrogen tartrate, each with a unique crystal lattice and physical properties.

Anhydrous Phases: Hydrothermal conditions often favor the formation of dense, anhydrous phases by removing coordinated water molecules from the crystal structure. mdpi.com

Novel Hydrated Phases: Conversely, by controlling the cooling process and solvent composition, it may be possible to trap water molecules in new configurations within the crystal lattice, leading to novel hydrated phases.

Complex Tartrate Frameworks: By introducing other metal ions, hydrothermal synthesis could facilitate the formation of novel heterometallic this compound frameworks with complex topologies and potential applications in areas such as catalysis or materials science.

The expected products from such exploratory synthesis would be characterized by single-crystal and powder X-ray diffraction to determine their crystal structures. The table below lists the crystallographic data for a known phase of caesium hydrogen tartrate, which would serve as a baseline for identifying any new phases obtained through hydrothermal synthesis.

Table 1: Crystallographic Data for Caesium Hydrogen Tartrate

| Parameter | Value |

| Chemical Formula | C₄H₅CsO₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Data sourced from existing literature on conventionally synthesized caesium hydrogen tartrate.

Advanced Structural Characterization of Caesium Tartrate Crystalline Phases

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise bond lengths, angles, and intermolecular interactions.

Determination of Crystal System and Space Group Symmetry

Initial analysis of the diffraction data for caesium hydrogen tartrate reveals its crystallization in the orthorhombic system. tandfonline.com This crystal system is characterized by three mutually perpendicular axes of unequal length. Further refinement identifies the specific space group as P2₁2₁2₁, a non-centrosymmetric group. tandfonline.comresearchgate.net This space group is common for chiral molecules crystallizing in an orthorhombic system and indicates the presence of three intersecting twofold screw axes. ucdavis.edu The series of isostructural metal hydrogen (+)-tartrates, including those with potassium, rubidium, and ammonium (B1175870), also crystallize in the P2₁2₁2₁ space group. arxiv.org

Refinement of Lattice Parameters and Unit Cell Dimensions

Precise refinement of the single-crystal X-ray diffraction data provides the specific dimensions of the unit cell. For caesium hydrogen tartrate, the lattice parameters have been determined as follows:

| Parameter | Value |

| a | 8.0855 Å |

| b | 11.6698 Å |

| c | 7.6289 Å |

| Volume (V) | 719.833 ų |

Table 1: Refined lattice parameters for Caesium Hydrogen Tartrate. Data sourced from reference tandfonline.com.

These parameters define the fundamental repeating unit of the crystal structure and are crucial for subsequent detailed structural analysis. tandfonline.com

Investigation of Anomalous Dispersion Effects of Caesium in X-ray Diffraction

The heavy caesium atom provides a significant anomalous dispersion effect, which is a powerful tool in X-ray crystallography. nih.govuni-regensburg.de Anomalous dispersion occurs when the energy of the incident X-rays is near an absorption edge of an atom, causing a phase shift in the scattered X-rays. iaea.org This effect is particularly useful for determining the absolute configuration of chiral molecules, such as the (+)-tartrate enantiomer. arxiv.org By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), whose intensities are no longer equal in the presence of anomalous scattering, the absolute stereochemistry of the molecule can be unambiguously established. Studies on caesium hydrogen tartrate have utilized this effect to confirm the absolute configuration of the tartrate molecule. nih.govacs.org

Powder X-ray Diffraction Techniques

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is a versatile and rapid technique for material characterization.

Phase Identification and Purity Assessment

Powder X-ray diffraction is a primary method for confirming the identity and assessing the purity of a synthesized crystalline material. tandfonline.comx-mol.net The powdered sample, containing a vast number of randomly oriented crystallites, is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). The positions and relative intensities of these peaks can be compared to a standard reference pattern from databases to confirm the presence of caesium tartrate. frontiersin.org The absence of peaks corresponding to starting materials or other crystalline impurities confirms the phase purity of the sample. researchgate.net For caesium hydrogen tartrate, PXRD studies have been used to confirm the cell parameters obtained from single-crystal analysis. tandfonline.com

Confirmation of Crystallinity and Polycrystalline Characteristics

The crystalline nature of caesium hydrogen tartrate has been unequivocally confirmed through powder X-ray diffraction (XRD) studies. These analyses have established that the compound crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group P2₁2₁2₁. tandfonline.comresearchgate.net The precise lattice parameters have been determined from these diffraction studies, providing a fundamental fingerprint of its crystal structure. tandfonline.com While well-defined single crystals can be grown, the formation of polycrystalline aggregates has also been observed in related metal tartrates, particularly when grown in gel media. researchgate.net Polycrystalline materials consist of many smaller, randomly oriented crystallites, in contrast to a monocrystalline solid which is a continuous, unbroken crystal lattice. ases.org

Table 1: Crystallographic Data for Caesium Hydrogen Tartrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | tandfonline.com |

| Space Group | P2₁2₁2₁ | tandfonline.com |

| a | 8.0855 Å | tandfonline.com |

| b | 11.6698 Å | tandfonline.com |

| c | 7.6289 Å | tandfonline.com |

Intermolecular Interactions and Crystal Packing Studies

The stability and three-dimensional architecture of the this compound crystal are dictated by a sophisticated network of intermolecular forces. Modern computational methods provide deep insights into these interactions.

Hydrogen bonds are a dominant force in the crystal structure of caesium hydrogen tartrate and its isostructural analogues. The structure consists of a three-dimensional network where tartrate anions are interconnected by hydrogen bonds, creating distinct layers. ajevonline.org These layers of hydrogen-bonded tartrate anions are separated by layers of the caesium cations. ajevonline.org A systematic analysis of alkali metal hydrogen tartrates reveals that the anion-anion interactions are characterized by several standard hydrogen-bonding motifs. rsc.org The most prevalent is a C₇ chain motif, which is formed by a hydrogen bond between the carboxylic acid proton of one hydrogen tartrate ion and a carboxylate oxygen of a neighboring ion (O–H···O=C). rsc.org The hydroxyl groups of the tartrate also participate significantly in the hydrogen-bonding framework. rsc.org In the isostructural ammonium hydrogen d-tartrate, all hydrogen atoms of the ammonium cation are involved in hydrogen bonding to oxygen atoms of the tartrate, further solidifying the three-dimensional network. iucr.org

In the context of caesium hydrogen tartrate, π-π stacking interactions are not a significant feature. This type of non-covalent interaction is characteristic of aromatic systems, where the overlapping of π-orbitals between parallel aromatic rings contributes to crystal stability. rsc.org The tartrate anion (C₄H₄O₆²⁻) is aliphatic and lacks aromatic rings, precluding the possibility of significant π-π stacking.

The primary non-covalent interactions governing the crystal packing of this compound are the strong ionic bonds between the caesium (Cs⁺) cations and the oxygen atoms of the tartrate anions, alongside the extensive network of hydrogen bonds discussed previously. The caesium ion is coordinated by multiple oxygen atoms from neighboring tartrate units, creating a stable coordination polymer. iucr.orgresearchgate.net These electrostatic and hydrogen-bonding interactions are the definitive forces that determine the compound's solid-state architecture.

Crystallographic Studies of Related Tartrates: Comparative Structural Analysis

Examining the crystal structures of related compounds provides valuable context and highlights systematic trends in crystal packing and ionic coordination.

A significant finding in the crystallography of tartrates is the existence of an isostructural series for the metal hydrogen (+)-tartrates with the general formula [MH(C₄H₄O₆)], where the cation M can be Potassium (K), Rubidium (Rb), Caesium (Cs), or Ammonium (NH₄). arxiv.orgresearchgate.net All members of this series crystallize in the same orthorhombic space group, P2₁2₁2₁, and feature a similar three-dimensional arrangement of ions. iucr.orgresearchgate.net

Table 2: Comparative Lattice Parameters of Isostructural Hydrogen Tartrates (Space Group P2₁2₁2₁)

| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |

|---|---|---|---|---|---|

| Caesium Hydrogen Tartrate | 8.0855 | 11.6698 | 7.6289 | 719.83 | tandfonline.com |

| Rubidium Hydrogen Tartrate | 7.9233 | 10.9883 | 7.6527 | 666.3 | iucr.org |

| Ammonium Hydrogen Tartrate | 7.653 | 11.072 | 7.849 | 665.1 | iucr.org |

While Potassium Hydrogen Tartrate is known to be isostructural arxiv.orgresearchgate.net, its specific lattice parameters were not available in the provided search results.

Structural Distinctions from Divalent Metal Tartrates

The crystal structure of this compound, specifically caesium hydrogen tartrate, exhibits notable differences when compared to the tartrates of divalent metals such as calcium, strontium, and barium. These distinctions arise primarily from the differences in ionic radius, charge, and coordination preferences of the univalent caesium cation versus the divalent cations.

A key series of univalent metal hydrogen (+)-tartrates with the general formula [MH(C4H4O6)], where M can be Potassium (K), Rubidium (Rb), Caesium (Cs), or Ammonium (NH4), are known to be isostructural. arxiv.org These compounds crystallize in the orthorhombic space group P212121. arxiv.orgresearchgate.net The structure of caesium hydrogen tartrate is very similar to that of rubidium hydrogen tartrate, with the main difference being the cation-oxygen bond distances. iucr.org In this structure, the hydrogen tartrate ion acts as a bridging ligand, creating a three-dimensional coordination polymer. arxiv.org

In contrast, divalent metal tartrates often incorporate water molecules into their crystal structures, leading to hydrated forms with different crystal symmetries. For instance, calcium tartrate tetrahydrate (CaC4H4O6·4H2O) crystallizes in the orthorhombic space group P212121. iucr.orgresearchgate.netias.ac.in Another form, calcium tartrate hexahydrate (CaC4H4O6·6H2O), has been identified with the space group P21212. iucr.org Strontium tartrate has been reported in both monoclinic and orthorhombic systems. Strontium tartrate trihydrate (SrC4H4O6·3H2O) adopts a monoclinic structure with the space group P21 iucr.orgprimescholars.com, while strontium tartrate tetrahydrate is described as orthorhombic with the space group P212121. ias.ac.in

Barium L-tartrate, however, can crystallize in an anhydrous form, BaC4H4O6, which belongs to the orthorhombic space group P212121. researchgate.netccsenet.orgiucr.org In this structure, the barium ion has a nine-fold coordination with oxygen atoms from the tartrate groups, forming a three-dimensional network without the inclusion of water molecules. iucr.org This is a significant point of contrast with caesium hydrogen tartrate, where the caesium ion is eight-coordinated, and with other divalent tartrates that readily form hydrates. arxiv.orgiucr.org The tartrate ion itself acts as a chelating agent towards both strontium and calcium. iucr.org

The structural variations are summarized in the table below, highlighting the differences in crystal system, space group, and hydration state between caesium hydrogen tartrate and representative divalent metal tartrates.

| Compound | Formula | Crystal System | Space Group | Coordination Number of Cation | Reference |

|---|---|---|---|---|---|

| Caesium Hydrogen Tartrate | CsH(C4H4O6) | Orthorhombic | P212121 | 8 | arxiv.orgresearchgate.net |

| Calcium Tartrate Tetrahydrate | Ca(C4H4O6)·4H2O | Orthorhombic | P212121 | 8 | iucr.orgresearchgate.net |

| Strontium Tartrate Trihydrate | Sr(C4H4O6)·3H2O | Monoclinic | P21 | 8 | iucr.org |

| Barium L-Tartrate | Ba(C4H4O6) | Orthorhombic | P212121 | 9 | ccsenet.orgiucr.org |

Spectroscopic and Spectrometric Investigations of Caesium Tartrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for probing the molecular vibrations of a compound. For caesium tartrate, both FT-IR and FT-Raman spectroscopy have been employed to identify its functional groups and understand its vibrational characteristics. These techniques provide complementary information, as the selection rules for IR absorption and Raman scattering are different.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound, and more specifically caesium hydrogen tartrate, has been analyzed to confirm the presence of key functional groups. nih.govresearchgate.net

The analysis of metal tartrates reveals characteristic absorption bands. A broad absorption band is typically observed in the region of 3650-3250 cm⁻¹, which is indicative of the O-H stretching vibrations of hydroxyl groups and any water of hydration present in the crystal lattice. upi.edu The presence of the carboxylate group (COO⁻), a defining feature of the tartrate anion, is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching of the C=O in the carboxylate group usually appears in the 1680-1500 cm⁻¹ region. fishersci.at A strong peak around 1587 cm⁻¹ can be attributed to the C=O stretching of the carbonyl group. fishersci.fi The symmetric C=O stretching is typically observed at a lower frequency, around 1385 cm⁻¹. fishersci.fi

Other significant vibrations include the C-H stretching, which appears around 2987 cm⁻¹. fishersci.fi The C-O stretching vibrations are generally found in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq Additionally, peaks corresponding to O-H deformation and C-C stretching are also present, further confirming the tartrate structure. The interaction between the caesium ion and the tartrate anion can be observed through metal-oxygen bonding vibrations, which typically appear in the lower frequency region of the spectrum (below 700 cm⁻¹). fishersci.fi

Table 1: Characteristic FT-IR Peaks for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3650-3250 | O-H stretching (hydroxyl groups, water of hydration) | upi.edu |

| ~2987 | C-H stretching | fishersci.fi |

| 1680-1500 | C=O asymmetric stretching (carboxylate) | fishersci.at |

| ~1587 | C=O stretching (carbonyl) | fishersci.fi |

| ~1385 | C=O symmetric stretching (carboxylate) | fishersci.fi |

| 1260-1000 | C-O stretching | uobabylon.edu.iq |

| < 700 | Metal-Oxygen (Cs-O) bonding | fishersci.fi |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing symmetric vibrations and skeletal modes which may be weak or absent in the IR spectrum. Studies on caesium hydrogen tartrate have utilized FT-Raman to confirm the presence of functional groups. chemicalbook.com

In the Raman spectra of tartrate compounds, the symmetric stretching mode of the phosphate (B84403) group, if present as an impurity or in a complex, would show a very strong band around 960 cm⁻¹. chemicalbook.com For the tartrate molecule itself, key Raman-active modes include the C-C stretching vibrations of the carbon skeleton, as well as various deformation modes. The symmetric vibrations of the carboxylate groups are also prominent in the Raman spectrum. The out-of-plane bending vibration of the C-H bond has been observed around 844 cm⁻¹ in the FT-Raman spectrum of related tartrate compounds. researchgate.net

Correlative Analysis of FT-IR and FT-Raman Spectra with Theoretical Predictions

A comprehensive understanding of the vibrational properties of this compound is achieved by a correlative analysis of its experimental FT-IR and FT-Raman spectra with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov This approach allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule.

Theoretical calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. By comparing these calculated spectra with the experimental data, a detailed assignment of each vibrational mode can be made. This correlation helps to resolve ambiguities in band assignments that may arise from overlapping peaks or complex vibrational couplings in the experimental spectra. For instance, theoretical studies on similar tartrate systems have been used to analyze the molecular electrostatic potential, which provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack and helps in understanding the intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly valuable for organic and organometallic compounds.

Proton NMR (¹H NMR) for Molecular Structure Confirmation

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment. For the tartrate anion in this compound, the ¹H NMR spectrum is expected to be relatively simple. In tartaric acid, the two methine protons (-CH(OH)-) are chemically equivalent and give rise to a single signal. chemicalbook.comhmdb.cahmdb.ca In an aqueous solution (D₂O), the chemical shift for these protons in tartaric acid is observed around 4.34 ppm. mdpi.com The protons of the hydroxyl and carboxylic acid groups are typically exchanged with the deuterium (B1214612) in the solvent and may not be observed or may appear as a broad signal. The presence of the caesium counterion is not expected to significantly alter the chemical shift of the methine protons compared to other tartrate salts in solution.

Table 2: Predicted ¹H NMR Data for the Tartrate Anion in this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference for Tartaric Acid |

| -CH(OH)- | ~4.34 | Singlet | mdpi.com |

| -OH, -COOH | Variable (exchange with solvent) | Broad/Absent | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For the tartrate anion, two distinct carbon signals are expected in the ¹³C NMR spectrum. In tartaric acid, the signal for the two equivalent methine carbons (-CH(OH)-) appears around 75.0 ppm. mdpi.com The signal for the two equivalent carboxylate carbons (-COO⁻) is observed further downfield, at approximately 178.0 ppm. mdpi.com The deprotonation of the carboxylic acid groups to form the tartrate anion, and the presence of the caesium counterion, would likely cause a slight downfield shift of the carboxylate carbon signal due to changes in the electron density.

Table 3: Predicted ¹³C NMR Data for the Tartrate Anion in this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference for Tartaric Acid |

| -CH(OH)- | ~75.0 | mdpi.com |

| -COO⁻ | ~178.0 | mdpi.com |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a crucial analytical technique used to investigate the optical properties of materials like this compound. This method measures the absorption, transmittance, and reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum, typically ranging from 175 to 3300 nm. eag.com By analyzing the interaction of light with the material, key optical parameters can be determined, providing insights into its electronic structure and suitability for various optical applications. eag.comtandfonline.com

Characterization of Optical Absorption Properties

The optical absorption properties of this compound crystals are evaluated using UV-Vis-NIR spectroscopy to determine their transparency window, which is the range of wavelengths where the material has low absorption and high transmission. tandfonline.comresearchgate.net This characterization is fundamental for assessing the suitability of the crystal for nonlinear optical (NLO) applications and other optical devices. tandfonline.com The absorption spectrum reveals the electronic transitions occurring within the material. When a photon is absorbed, an electron is promoted from a lower energy state, such as the highest occupied molecular orbital (HOMO), to a higher energy state, like the lowest unoccupied molecular orbital (LUMO). iitb.ac.in

In organometallic crystals like caesium hydrogen tartrate, the presence of delocalized π-electrons contributes to their optical properties. researchgate.net Studies on related tartrate compounds show that they can have sufficient transmission in the entire visible and near-IR region, a desirable characteristic for optical materials. scholarsresearchlibrary.com The absorption coefficient is typically high at lower wavelengths and decreases as the wavelength increases, leading to a wide transparency range. scholarsresearchlibrary.com For caesium hydrogen oxalate (B1200264) dihydrate (CHOD), another caesium-based organic crystal, studies have shown an excellent optical transmission window throughout the visible region. researchgate.net

Determination of Optical Cut-off Wavelength

The optical cut-off wavelength is a critical parameter derived from the UV-Vis absorption spectrum. It represents the wavelength below which the material starts to strongly absorb light, effectively becoming opaque. A lower cut-off wavelength indicates a wider transparency range in the ultraviolet region, which is advantageous for applications requiring UV light transmission.

For caesium hydrogen tartrate, optical studies have determined the lower cut-off wavelength to be 366 nm. researchgate.net In another study focusing on an organometallic caesium hydrogen tartrate single crystal, the optical absorption edge was reported. tandfonline.comresearchgate.net Similarly, research on related materials like caesium hydrogen oxalate dihydrate found an optical absorption edge at 241 nm. researchgate.net

Table 1: Optical Cut-off Wavelength for Caesium Compounds

| Compound | Cut-off Wavelength (nm) | Source(s) |

|---|---|---|

| Caesium Hydrogen Tartrate | 366 | researchgate.net |

Calculation of Optical Band Gap Energy

The optical band gap energy (E_g) is the minimum energy required to excite an electron from the valence band to the conduction band. It is a fundamental property that dictates the electronic and optical characteristics of a material. The band gap energy is calculated from the absorption spectrum using the Tauc relation:

(αhν)^n = A(hν - E_g)

where:

α is the absorption coefficient

hν is the photon energy

A is a constant

n is an index that depends on the nature of the electronic transition (n=2 for a direct band gap material)

By plotting (αhν)² against the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap can be determined. researchgate.netresearchgate.net

Different studies on caesium hydrogen tartrate have reported varying values for the optical band gap. One investigation determined the band gap to be 3.03 eV, as calculated from a Tauc's plot. researchgate.net Another study on an organometallic caesium hydrogen tartrate single crystal reported a significantly larger optical band gap of 5.98 eV. researchgate.netiaea.org This wide band gap is a characteristic feature of many tartrate crystals. scholarsresearchlibrary.com

Table 2: Optical Band Gap Energy for Caesium Hydrogen Tartrate

| Reported Band Gap (eV) | Method | Source(s) |

|---|---|---|

| 3.03 | Tauc's Plot | researchgate.net |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic properties and defect structures within a material. It involves exciting the material with photons of a specific energy, causing electrons to move to higher energy states. As these electrons relax and return to their ground state, they emit light (luminescence), and the spectrum of this emitted light is analyzed.

Analysis of Emission Spectra and Photoluminescent Behavior

The analysis of the emission spectrum of this compound reveals information about its luminescent properties. The spectrum shows the intensity of emitted light as a function of wavelength. For an organometallic caesium hydrogen tartrate crystal, photoluminescence studies have been recorded to analyze its light-emitting capabilities, with results indicating a capacity for blue light emission. researchgate.netresearchgate.net

Computational and Theoretical Modeling of Caesium Tartrate

Theoretical Prediction of Physical Properties

Theoretical predictions of the physical properties of caesium tartrate rely on sophisticated computational models to simulate its behavior at the atomic and molecular levels. These predictions are vital for assessing its potential in various technological applications, particularly in optics and electronics.

The estimation of nonlinear optical (NLO) parameters is fundamental to identifying materials for applications in photonics and laser technology. These parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are typically calculated using quantum chemical methods like DFT.

Computational studies on various organic and semi-organic compounds demonstrate the methodology for these calculations. researchgate.netresearchgate.net For instance, the finite-field approach implemented in quantum chemistry software is a common technique to determine these properties. nih.gov The calculated values are often compared to standard NLO materials like urea (B33335) to assess their potential. mdpi.com

Although general methodologies are well-established, specific theoretical calculations for the dipole moment, polarizability, and hyperpolarizability of this compound have not been reported in the available scientific literature. The NLO properties of tartrate-containing crystals are of interest due to the potential for acentric crystalline structures, which are a prerequisite for second-harmonic generation. ias.ac.in However, a quantitative prediction for this compound is yet to be performed.

The following table outlines the typical NLO parameters calculated for molecular systems, though specific values for this compound are not available.

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the nonlinear response of the molecule to an external electric field, related to second-harmonic generation. |

Ab initio (first-principles) calculations, which are based on quantum mechanics without the use of experimental data, are powerful tools for predicting the electronic and mechanical properties of materials. nih.gov These studies can determine characteristics such as band structure, density of states, and elastic constants.

For caesium-containing compounds, such as caesium halides and perovskites, ab initio studies based on DFT have been conducted to investigate their structural, electronic, and mechanical stability. researchgate.netaps.orgrsc.org For instance, calculations of the bulk lattice constant, bulk modulus, and elastic constants for CsI have shown good agreement with experimental values. aps.org Similarly, the electronic band structure and density of states have been calculated for various caesium compounds, providing insight into their conductivity and optical properties. aps.orgrsc.org

Despite the application of these methods to other caesium-based materials, specific ab initio studies focused on the electronic and mechanical properties of this compound are not found in the current body of scientific literature. Such a study would be necessary to elucidate its electronic band gap, mechanical strength, and stability, which are critical for evaluating its practical utility.

A summary of properties typically determined through ab initio studies is presented in the table below.

| Property Category | Specific Parameters |

| Electronic Properties | Band Structure, Band Gap, Density of States (DOS) |

| Mechanical Properties | Elastic Constants (Cij), Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), Poisson's Ratio (ν) |

Thermal Decomposition and Stability Studies of Caesium Tartrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic processes.

Determination of Thermal Stability Range

Thermogravimetric analysis of caesium hydrogen tartrate indicates that the material is thermally stable up to 168 °C, with no significant mass loss observed below this temperature. researchgate.net This stability suggests that the crystalline structure of the compound is well-maintained up to this point. researchgate.net Studies on similar tartrate compounds, such as calcium tartrate, show that their thermal stability and decomposition temperatures can be influenced by factors like the heating rate and the surrounding atmosphere. researchgate.netresearchgate.net For instance, the final decomposition of Co-doped calcium tartrate occurs between 650–730 °C, depending on whether the environment is inert or air. acs.org

Characterization of Decomposition Stages and Endothermic/Exothermic Events

The DTA curve for caesium hydrogen tartrate reveals multiple thermal events upon heating. researchgate.net The decomposition process is characterized by two main endothermic peaks. The first endothermic peak appears at 189 °C, signaling the initial decomposition of the compound. A second, more significant endothermic peak is observed at 317 °C, indicating a further stage of decomposition. researchgate.net

In comparison, the thermal analysis of other tartrate compounds, like calcium tartrate, also shows a multi-stage decomposition process involving both endothermic and exothermic events. researchgate.netresearchgate.net For example, the DTA curve for pure calcium tartrate crystals shows three endothermic peaks and one exothermic peak. researchgate.net The initial endothermic peaks are typically associated with dehydration, followed by the decomposition of the anhydrous tartrate into intermediates like oxalates, and finally, the decomposition of these intermediates at higher temperatures, which can be an exothermic process. researchgate.net The decomposition of bismuth (III) tartrate also shows successive exothermic effects associated with the release of H₂O and CO₂. urfu.ru

Interactive Table: Thermal Events in Caesium Hydrogen Tartrate Decomposition

| Thermal Event | Temperature (°C) | Type of Event |

| 1 | 189 | Endothermic |

| 2 | 317 | Endothermic |

Data derived from research on the thermal properties of caesium hydrogen tartrate. researchgate.net

Quantification of Mass Loss during Decomposition

While specific quantitative mass loss data for each decomposition stage of caesium tartrate is not detailed in the provided search results, the general principles of TGA allow for such quantification. mdpi.com TGA curves provide precise measurements of mass loss at each decomposition step. For other tartrate compounds, such as calcium tartrate, studies have shown distinct mass loss percentages corresponding to dehydration and subsequent decomposition stages, which align with theoretical calculations based on the compound's stoichiometry. researchgate.netyok.gov.tr

Evolved Gas Analysis (EGA) Coupled with Spectroscopy

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. When coupled with a spectroscopic method like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), it provides detailed insights into the decomposition mechanism. mst.or.jp

Identification of Gaseous Decomposition Products (e.g., CO, CO₂, H₂O)

During the thermal decomposition of tartrate compounds, several gaseous products are typically evolved. Studies on various tartrates, including those of other metals and related organic acids, suggest that the primary gaseous products from the decomposition of the tartrate anion are carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). urfu.ruosti.gov For instance, the thermal decomposition of L- and D-tartaric acid is reported to evolve 3H₂O and 3CO gases. researchgate.net In the decomposition of other organic salts, such as those involving dinitroimidazole, the major gaseous products identified include CO₂, H₂O, and CO, among others. osti.gov The decomposition of metoprolol (B1676517) tartrate, when analyzed by a coupled TG-FTIR system, confirmed the presence of carbon monoxide, carbon dioxide, and water in the first stage of mass loss, which was attributed to the degradation of tartaric acid. mdpi.com

Understanding Decomposition Mechanisms via Evolved Gas Profiles

The profile of evolved gases as a function of temperature provides valuable information about the sequence of chemical reactions occurring during decomposition. researchgate.net For tartrate compounds, the initial release of water vapor at lower temperatures corresponds to the dehydration of the hydrated salt. At higher temperatures, the simultaneous or sequential evolution of CO and CO₂ indicates the breakdown of the tartrate organic moiety. The relative amounts and evolution temperatures of these gases can help to deduce the formation of intermediate solid species, such as carbonates or oxalates, before their final decomposition to the metal oxide or carbonate. urfu.ru The analysis of evolved gases from the decomposition of other compounds has shown that different decomposition stages can be identified by the distinct temperature ranges in which specific volatile products are released. researchgate.net

Kinetics of Thermal Decomposition

The study of the kinetics of thermal decomposition of this compound involves analyzing the rate at which the compound breaks down under the influence of heat. This is typically investigated using thermogravimetric analysis (TGA), where the mass of a sample is monitored as a function of temperature.

Determination of Kinetic Parameters (e.g., Activation Energy, Pre-exponential Factor)

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) are crucial for describing the decomposition reaction. These are often determined from TGA data collected at multiple heating rates using model-free isoconversional methods like the Ozawa-Flynn-Wall (OFW) and Kissinger methods. researchgate.netasianpubs.orgnetzsch.comtajhizkala.ir These methods avoid the assumption of a specific reaction model, providing a more accurate depiction of complex solid-state reactions. nih.gov

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous alkali metal tartrates, such as potassium sodium tartrate, provide valuable insights. For the dehydration steps of potassium sodium tartrate tetrahydrate, activation energies have been calculated to be in the range of 192–280 kJ/mol. asianpubs.org The decomposition of the anhydrous salt to form the final carbonate residue represents a subsequent, higher-energy process.

Table 1: Illustrative Kinetic Parameters for Dehydration of a Related Alkali Metal Tartrate

| Decomposition Stage | Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Dehydration (Step 1) | Potassium Sodium Tartrate | Kissinger/Ozawa | 192.49 | 3.56 x 10¹⁵ |

| Dehydration (Step 2) | Potassium Sodium Tartrate | Kissinger/Ozawa | 280.33 | 1.18 x 10¹⁸ |

| Data derived from studies on potassium sodium tartrate tetrahydrate and serves as an example for a related system. asianpubs.org |

Influence of Heating Rate and Atmosphere on Decomposition Kinetics

The experimental conditions, specifically the heating rate and the surrounding atmosphere, significantly affect decomposition kinetics.

Heating Rate: Increasing the heating rate in TGA experiments consistently shifts the decomposition temperatures to higher values. asianpubs.org This phenomenon is attributed to thermal lag, where the rate of heat transfer to the sample does not keep pace with the temperature program, requiring a higher furnace temperature to achieve the same decomposition rate at the sample's surface. asianpubs.org

Atmosphere: The composition of the purge gas is a critical factor.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert environment, the decomposition of alkali metal tartrates typically proceeds through the formation of intermediates, such as oxalates, ultimately yielding the metal carbonate and releasing carbon monoxide and other gaseous products. wikipedia.orgacs.org For this compound, the expected final solid product would be caesium carbonate (Cs₂CO₃). wikipedia.orgwikipedia.org

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition process can be more complex. Gaseous byproducts like carbon monoxide can be further oxidized to carbon dioxide. researchgate.net The decomposition of the organic part of the molecule is often more rapid and can occur at lower temperatures compared to in an inert atmosphere. researchgate.net

Solid-State Residue Characterization Post-Decomposition

Identifying the solid products remaining after thermal decomposition is essential for elucidating the reaction pathway. For alkali metal carboxylates like this compound, the primary solid residue after complete decomposition at elevated temperatures is typically the corresponding alkali metal carbonate. wikipedia.orgualberta.ca

X-ray Diffraction of Solid Residues

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in the solid residue. jetir.org By comparing the diffraction pattern of the residue with standard patterns from databases, the chemical identity of the products can be confirmed.

Upon heating, this compound is expected to decompose to caesium carbonate (Cs₂CO₃). wikipedia.org If the decomposition is stopped at intermediate temperatures, XRD could potentially identify other crystalline phases, such as caesium oxalate (B1200264) (Cs₂C₂O₄), which is a known decomposition product of some metal carboxylates. ekb.egrsc.org The crystallinity of the residue often improves at higher thermolysis temperatures, resulting in sharper and more intense diffraction peaks.

Spectroscopic Analysis of Solid Decomposition Products (e.g., XAFS, XPS)

Spectroscopic techniques provide detailed information about the elemental composition, chemical states, and local atomic environment of the decomposition products.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms in the top few nanometers of the residue. nih.gov

Analysis of the residue from this compound decomposition would involve acquiring high-resolution spectra for the Cs 3d, O 1s, and C 1s regions.

The binding energies of these core levels would confirm the presence of caesium, oxygen, and carbon.

Crucially, the C 1s and O 1s spectra can distinguish between different carbon-oxygen species. For instance, the binding energy for carbon in a carbonate (CO₃²⁻) is distinct from that in an oxalate (C₂O₄²⁻) or a tartrate, allowing for the identification of the final product and any intermediate species on the surface. rsc.orgnih.govmdpi.com

X-ray Absorption Fine Structure (XAFS): XAFS is a powerful tool for probing the local atomic structure around a specific element, in this case, caesium. mdpi.com It does not require the sample to be crystalline. desy.de

By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, changes in the coordination number, bond distances, and chemical environment of the caesium atoms can be tracked throughout the decomposition process. rsc.orgresearchgate.net

This would provide direct evidence for the transformation from the initial caesium-tartrate coordination environment to the environment in any intermediate phases and finally to that in the caesium carbonate residue. desy.de

Electrical and Dielectric Properties of Caesium Tartrate Crystals

Dielectric Constant (ε) and Dielectric Loss (tan δ) Measurements

The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field, while the dielectric loss (tan δ) quantifies the dissipation of this energy, often as heat. In caesium hydrogen tartrate (CT) crystals, both parameters exhibit significant dependence on frequency and temperature. researchgate.net

Studies on caesium hydrogen tartrate single crystals reveal distinct trends in their dielectric properties. researchgate.netiaea.org The dielectric constant is observed to decrease as the frequency of the applied AC field increases. Conversely, for a given frequency, the dielectric constant tends to rise with an increase in temperature. researchgate.net This behavior is common in dielectric materials, where at higher frequencies, the various polarization mechanisms (such as dipolar and space charge polarization) have less time to contribute, leading to a lower dielectric constant. biomedres.usresearchgate.net The increase with temperature can be attributed to greater mobility of charge carriers, which enhances space charge polarization, particularly at lower frequencies. nih.gov

The dielectric loss also varies with frequency and temperature. Typically, the loss is higher at lower frequencies and decreases as frequency increases. researchgate.net The relationship between these properties is detailed in the table below, with data interpreted from studies on caesium hydrogen tartrate crystals. researchgate.net

Interactive Data Table: Dielectric Properties of Caesium Tartrate

| Temperature (K) | Frequency (Hz) | Dielectric Constant (ε') (Approx.) | Dielectric Loss (tan δ) (Approx.) |

|---|---|---|---|

| 323 | 100 | 45 | 1.2 |

| 323 | 1,000 | 38 | 0.5 |

| 323 | 10,000 | 30 | 0.2 |

| 373 | 100 | 80 | 3.5 |

| 373 | 1,000 | 60 | 1.8 |

| 373 | 10,000 | 45 | 0.8 |

| 423 | 100 | 140 | 8.0 |

| 423 | 1,000 | 95 | 4.0 |

Note: The values are approximate and based on graphical data from Hegde et al. (2019). researchgate.net

Dielectric relaxation in a material refers to the lag in the dielectric response when subjected to a time-varying electric field. This phenomenon is often studied by analyzing the peaks in the dielectric loss (tan δ) as a function of frequency. nih.govnih.gov In caesium hydrogen tartrate, the presence of peaks in the dielectric loss spectrum, which shift to higher frequencies as the temperature increases, indicates a thermally activated relaxation process. researchgate.net

This type of relaxation is frequently associated with the reorientation of electric dipoles within the crystal lattice. nih.gov At a given temperature, there is a characteristic frequency at which the dipole reorientation is in phase with the applied field, leading to a maximum in energy absorption (a peak in tan δ). As the temperature rises, the dipoles can reorient more quickly, causing this peak to shift to a higher frequency. nih.gov The broadness of these peaks can suggest a distribution of relaxation times within the crystal. nih.gov Furthermore, the sharp increase in dielectric loss at low frequencies and high temperatures is often attributed to the influence of space charge polarization and DC conductivity. researchgate.netias.ac.in

AC and DC Electrical Conductivity Studies

Electrical conductivity measures a material's ability to conduct electric current. It is studied under both alternating current (AC) and direct current (DC) conditions to understand the different mechanisms of charge transport.

The electrical conductivity of caesium hydrogen tartrate crystals is strongly dependent on both temperature and the frequency of the applied field. researchgate.net

AC Conductivity: The AC conductivity (σ_ac) is observed to increase with both increasing frequency and increasing temperature. researchgate.net The frequency dependence often follows a power law, which is characteristic of charge hopping mechanisms in many dielectric and semiconducting materials. researchgate.net The increase in AC conductivity with temperature is due to the enhanced mobility of charge carriers, which are thermally activated to overcome energy barriers for conduction. atlas-scientific.comsimonfoucher.com

DC Conductivity: The DC conductivity (σ_dc) also demonstrates a clear dependence on temperature, increasing as the temperature rises. researchgate.net This behavior suggests that the conduction mechanism is a thermally activated process, which is typical for ionic crystals or semiconductors. simonfoucher.comresearchgate.net The relationship between conductivity and temperature often follows an Arrhenius-type law, where the logarithm of conductivity is proportional to the inverse of the absolute temperature. researchgate.net

Interactive Data Table: Electrical Conductivity of this compound

| Temperature (K) | Measurement Type | Frequency (Hz) | Conductivity (S/m) (Approx.) |

|---|---|---|---|

| 323 | AC | 100 | 2.0 x 10⁻⁷ |

| 323 | AC | 10,000 | 1.0 x 10⁻⁵ |

| 423 | AC | 100 | 4.0 x 10⁻⁵ |

| 423 | AC | 10,000 | 1.5 x 10⁻³ |

| 323 | DC | N/A | 8.0 x 10⁻⁹ |

| 373 | DC | N/A | 5.0 x 10⁻⁸ |

Note: The values are approximate and based on graphical data from Hegde et al. (2019). researchgate.net

Ferroelectric and Piezoelectric Phenomena in Tartrate Analogues

While specific data on the ferroelectric and piezoelectric properties of this compound are not extensively detailed, the broader family of tartrate salts is well-known for exhibiting these phenomena. researchgate.netsci-hub.se Many tartrate compounds crystallize in non-centrosymmetric space groups, a prerequisite for piezoelectricity and ferroelectricity. tandfonline.comresearchgate.net Caesium hydrogen tartrate itself has been reported to crystallize in the noncentrosymmetric orthorhombic space group P212121. researchgate.net

A phase transition from a ferroelectric state (possessing spontaneous, reversible electric polarization) to a paraelectric state (no spontaneous polarization) is a hallmark of many ferroelectric materials. utl.pt This transition occurs at a specific temperature known as the Curie temperature (T_c).

Numerous tartrate analogues have been investigated for such phase transitions:

Rochelle Salt (Sodium Potassium Tartrate Tetrahydrate): This is the most famous ferroelectric tartrate. utl.pt It uniquely exhibits two Curie points, at T_C1 = 255 K and T_C2 = 297 K. It is ferroelectric only in the temperature range between these two points, and paraelectric above and below this range. aip.org The phase transitions are of the second-order type. aip.org

L-prolinium Tartrate: Single crystals of L-prolinium tartrate (LPT) have been shown to undergo a ferroelectric to paraelectric phase transition at a Curie temperature of 45 °C (318 K). researchgate.net

Bis(imidazolium) L-tartrate: This hydrogen-bonded ionic co-crystal undergoes a displacive-type paraelectric-to-ferroelectric phase transition at 252 K. nih.govresearchgate.net

Calcium Tartrate: Under specific gel-growth conditions, calcium tartrate crystals can exhibit ferroelectricity, with a Curie temperature of 123 °C (396 K). capes.gov.br Above this temperature, the dielectric constant follows the Curie-Weiss law. capes.gov.br

Manganese Tartrate: The dielectric permittivity of manganese tartrate shows a peak around 250 K, which is interpreted as an indication of a phase transition. tandfonline.comtandfonline.com

These examples from tartrate analogues demonstrate the prevalence of ferroelectric phase transitions within this family of compounds, suggesting that similar behavior could potentially be investigated in this compound.

The study of the electrical and dielectric properties of crystals is fundamental to understanding their potential for various technological applications. In the case of this compound, specifically caesium hydrogen tartrate (CT), research has revealed insights into its behavior as a dielectric material. The dielectric properties of a material describe its ability to store electrical energy in an electric field.

Investigations into caesium hydrogen tartrate crystals have shown that both the dielectric constant and dielectric loss are dependent on the frequency of the applied electric field and the temperature. researchgate.net The dielectric constant is a measure of a material's ability to store electrical energy, while the dielectric loss quantifies the dissipation of this energy.

Similarly, the dielectric loss of caesium hydrogen tartrate also shows a dependence on frequency. researchgate.net Understanding these properties is crucial for determining the suitability of this compound crystals for applications in electronic components where low dielectric loss is often a desirable characteristic.

The following table summarizes the general trend of the dielectric properties of caesium hydrogen tartrate crystal with varying frequency at different temperatures.

| Temperature | Frequency | Dielectric Constant | Dielectric Loss |

|---|---|---|---|

| Low Temperature | Low Frequency | Higher | Lower |

| High Frequency | Lower | Higher | |

| High Temperature | Low Frequency | Significantly Higher | Significantly Higher |

| High Frequency | Lower | Higher |

Note: This table represents a qualitative summary based on the graphical data presented in the cited research for caesium hydrogen tartrate. researchgate.net Exact numerical values would require access to the full dataset.

Electromechanical Coupling Effects

Electromechanical coupling refers to the interplay between a material's mechanical and electrical properties. In certain crystals, applying a mechanical stress can generate an electrical voltage, a phenomenon known as the direct piezoelectric effect. Conversely, applying an electric field can induce a mechanical strain, which is the converse piezoelectric effect. The efficiency of this energy conversion is quantified by the electromechanical coupling factor.

The electromechanical coupling in voltage-gated potassium channels, though a biological system, provides a conceptual framework for how mechanical and electrical states are linked. aip.org In crystalline solids, this coupling is a fundamental property that underpins piezoelectricity and ferroelectricity. The transfer of energy from a mechanical to an electrical form, or vice versa, is a key characteristic of materials with strong electromechanical coupling.

Given that other tartrate salts exhibit significant piezoelectric effects, it is plausible that this compound could also display electromechanical coupling. However, without direct experimental investigation, the extent and nature of such effects in this compound remain a subject for future research.

Potential for Ferroelectric and Piezoelectric Applications

The potential for a material to be used in ferroelectric and piezoelectric applications hinges on its crystal structure and the resulting electrical properties. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to mechanical stress. wikipedia.org All ferroelectric materials are also piezoelectric.

The family of tartrate salts includes some of the earliest discovered and most studied ferroelectric and piezoelectric materials. Rochelle salt, or potassium sodium tartrate tetrahydrate, was the first material in which ferroelectricity was identified. aip.orgwikipedia.orgutl.pt It exhibits a spontaneous polarization and hysteresis in a specific temperature range. aip.orgwikipedia.org This discovery paved the way for the use of tartrate-based crystals in early electronic devices like transducers and phonograph pickups. wikipedia.org

Calcium tartrate is another member of the tartrate family that has been investigated for its ferroelectric properties. nih.gov The presence of these properties in various tartrate compounds suggests that the tartrate molecule plays a crucial role in establishing the necessary crystal asymmetry and polarizability.

For this compound, while direct evidence of ferroelectricity or a significant piezoelectric effect is not documented in the available literature, its chemical similarity to other tartrates makes it a candidate for possessing such properties. The specific arrangement of the caesium ions and tartrate molecules in the crystal lattice would ultimately determine if a non-centrosymmetric structure, a prerequisite for piezoelectricity, is formed. Further research, including crystal growth and detailed characterization of its electrical properties under varying temperature and pressure, would be necessary to ascertain the potential of this compound for ferroelectric and piezoelectric applications.

Nonlinear Optical Nlo Properties and Optoelectronic Applications

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.

The SHG efficiency of caesium hydrogen tartrate has been confirmed and quantified using the modified Kurtz-Perry powder technique. tandfonline.comscience.gov This well-established method is widely used for the preliminary screening of materials in powder form to assess their potential for second-order NLO applications. tandfonline.comscience.govmdpi.com The technique involves irradiating a powdered sample with a high-intensity laser, such as a Nd:YAG laser, and measuring the intensity of the generated second-harmonic light. tandfonline.comrasayanjournal.co.in For caesium hydrogen tartrate, the emission of green light from the sample when subjected to the laser confirms its frequency conversion property. rasayanjournal.co.in

A crucial benchmark for NLO materials is their SHG efficiency relative to a standard material, commonly potassium dihydrogen phosphate (B84403) (KDP). science.govresearchgate.netresearchgate.net Studies have shown that caesium hydrogen tartrate (CT) exhibits a second harmonic conversion efficiency that is 1.5 times that of KDP. tandfonline.com This superior efficiency indicates that caesium tartrate is a promising material for frequency doubling applications.

Table 1: Comparative SHG Efficiency

| Compound | Relative SHG Efficiency (vs. KDP) |

|---|---|

| Caesium Hydrogen Tartrate | 1.5 times |

| Ammonium (B1175870) Tartrate | 1.6 times rasayanjournal.co.in |

| 4-chloroanilinium-L-tartrate monohydrate | ~2 times researchgate.net |

Third-Order Nonlinear Optical Susceptibility

Third-order nonlinear optical susceptibility (χ(3)) is a measure of a material's ability to modify its refractive index or absorption coefficient in response to the intensity of incident light. This property is fundamental to applications like optical switching and optical limiting.

The Z-scan technique is a standard method used to determine the magnitude and sign of the third-order nonlinearities, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). researchgate.netresearchgate.net This technique involves moving a sample along the z-axis of a focused laser beam and measuring the transmittance through an aperture in the far field. The open-aperture Z-scan provides information about nonlinear absorption, while the closed-aperture Z-scan reveals details about nonlinear refraction. researchgate.netrsc.org For caesium hydrogen tartrate, the open aperture Z-scan using a Nd:YAG laser at 532 nm has been employed to determine its nonlinear absorption properties. researchgate.net

Through the open aperture Z-scan method, the nonlinearity coefficient (β) of caesium hydrogen tartrate has been determined to be 0.95 x 10⁻¹⁰ m/W. researchgate.net This nonlinearity is attributed to an effective two-photon absorption phenomenon. researchgate.net The resulting optical limiting characteristic, with a fluence threshold of 3.26 x 10¹² W/m², makes it a promising candidate for optical limiting devices. researchgate.net Optical limiting materials are crucial for protecting sensitive optical sensors and even human eyes from damage by high-intensity laser beams. researchgate.netscirp.org The behavior of these materials is often characterized by reverse saturable absorption (RSA), where the absorption of light increases with increasing light intensity. researchgate.net

Table 2: Third-Order NLO Properties of Caesium Hydrogen Tartrate

| Parameter | Value |

|---|---|

| Nonlinearity Coefficient (β) | 0.95 x 10⁻¹⁰ m/W researchgate.net |

Potential in Optoelectronic and Photonic Devices

The combination of efficient second harmonic generation and significant third-order nonlinear optical properties positions this compound as a versatile material for various optoelectronic and photonic applications. researchgate.netresearchgate.net Its ability to act as an efficient frequency converter is valuable for laser systems that require light at different wavelengths. rochester.edu Furthermore, its strong optical limiting behavior makes it a candidate for use in protective devices against high-power lasers. researchgate.netresearchgate.net The favorable NLO characteristics suggest that this compound and its derivatives could be integral components in the development of future photonic and optoelectronic technologies. researchgate.netx-mol.net

Considerations for Optical Computing and Data Storage

Nonlinear optical (NLO) materials are fundamental to the advancement of optical computing and data storage, technologies that leverage light's high speed and parallel processing capabilities. ias.ac.in Materials with second-order NLO properties, such as the ability to produce second-harmonic generation (SHG), are of considerable interest for these high-speed data processing applications. ias.ac.inresearchgate.net SHG is a nonlinear process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. mdpi.com This frequency-doubling capability is a key function for devices in optical computing and telecommunications. azooptics.com

Caesium hydrogen tartrate (CsH(C₄H₄O₆)) has been identified as a material with significant NLO properties. It crystallizes in a noncentrosymmetric space group, a prerequisite for observing second-order effects like SHG. worldscientific.com Studies have confirmed the second-order NLO property of caesium hydrogen tartrate crystals, with a measured SHG conversion efficiency that is 1.5 times that of potassium dihydrogen phosphate (KDP), a widely used NLO material. The development of materials with strong SHG response is a critical step toward creating the pivotal optical switching and memory devices required for next-generation optical computing. ias.ac.in Furthermore, the ability to modify the SHG intensity of a material can be harnessed for optical data storage applications. rsc.org While direct integration of this compound into optical computing systems has not been extensively documented, its confirmed SHG efficiency establishes it as a material of interest for future research and development in this field.

Suitability for Optical Limiting Applications

Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities, serving to protect sensitive optical components and human eyes from intense laser radiation. wikipedia.org The suitability of a material for optical limiting is determined by its nonlinear absorption properties. Research into the NLO characteristics of caesium hydrogen tartrate has demonstrated its significant potential for such applications. worldscientific.comdntb.gov.ua

The mechanism behind its optical limiting behavior is attributed to two-photon absorption (TPA), a third-order NLO process where the simultaneous absorption of two photons excites a molecule to a higher energy state. wikipedia.orgresearchgate.net This phenomenon is dependent on the square of the light intensity, becoming significant only at high irradiances. wikipedia.org

Z-scan measurements, a standard technique for characterizing NLO properties, have been performed on caesium hydrogen tartrate single crystals to quantify its optical limiting capabilities. The key parameters determined from these studies are presented in the table below.

| Property | Value | Significance |

| Nonlinear Absorption Coefficient (β) | 0.95 x 10⁻¹⁰ m/W | Indicates a strong two-photon absorption effect, which is the basis for its optical limiting action. researchgate.net |

| Optical Limiting Threshold | 1.79 x 10¹² W/m² | This value represents the input intensity at which the material's transmittance begins to decrease, showing its effectiveness at high power levels. researchgate.net |

The intensity-tunable nonlinear absorption and the low optical limiting threshold observed in caesium hydrogen tartrate make it a promising candidate for the development of effective optical limiting devices. worldscientific.comiaea.org

Role in Laser Safety Devices

The primary function of laser safety devices is to mitigate the risk of damage to sensitive equipment and, most importantly, to the human eye from high-intensity laser beams. wikipedia.org Materials that exhibit strong optical limiting are crucial components in the fabrication of these protective systems.

The demonstrated nonlinear optical properties of caesium hydrogen tartrate make it an excellent candidate for use in laser safety applications. worldscientific.com Its ability to strongly absorb high-intensity light via two-photon absorption means it can be integrated into devices that block or attenuate dangerous laser pulses while remaining transparent under normal light conditions. Specifically, its performance suggests it is particularly suitable for providing protection against Nd:YAG lasers operating at a wavelength of 532 nm. researchgate.net The development of such materials is critical for creating safety goggles and other protective shields for use in environments where high-power lasers are operational. wikipedia.org

Surface and Mechanical Characterization

Microhardness Studies

Microhardness testing is a fundamental method for assessing the mechanical properties of materials on a microscopic scale. It involves indenting the material with a known force and measuring the dimensions of the resulting impression to determine its hardness.

The Vickers microhardness test, which employs a diamond pyramid indenter, has been utilized to evaluate the mechanical stability of caesium tartrate crystals. researchgate.netresearchgate.net This test provides a hardness number (Hv) and offers insights into the material's classification. Studies have consistently shown that this compound belongs to the category of soft materials. researchgate.netresearchgate.net This classification is significant as it suggests suitability for applications where some degree of mechanical compliance is desirable, potentially in device fabrication. researchgate.net The Vickers hardness of caesium halides, a related class of compounds, has been shown to correlate with parameters like the lattice constant and the formation energy of Schottky defects. ias.ac.in

The mechanical behavior of this compound is also characterized by the reverse indentation size effect (RISE), where the measured hardness value increases with an increasing applied load. This phenomenon has been observed in studies of the material.

Interactive Data Table: Vickers Microhardness Parameters for Caesium Hydrogen Tartrate

| Parameter | Symbol | Significance |

|---|---|---|

| Hardness Number | Hv | A measure of the material's resistance to plastic deformation. |

| Yield Strength | σy | The stress at which the material begins to deform plastically. |